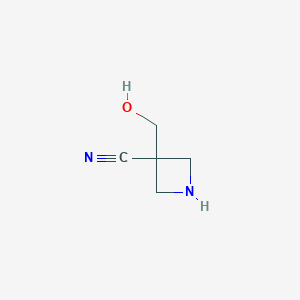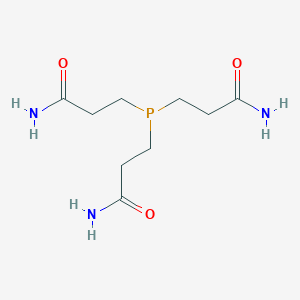
3,3',3''-Phosphinetriyltripropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-Phosphinetriyltripropanamide is a chemical compound with the molecular formula C9H24N3P It is a derivative of phosphine and is characterized by the presence of three propanamide groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphinetriyltripropanamide typically involves the reaction of tris(3-aminopropyl)amine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PCl}_3 + 3 \text{NH}_2(\text{CH}_2)_3\text{NH}_2 \rightarrow \text{P}(\text{NH}(\text{CH}_2)_3\text{NH}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-Phosphinetriyltripropanamide may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-Phosphinetriyltripropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3,3’,3’'-Phosphinetriyltripropanamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 3,3’,3’'-Phosphinetriyltripropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amide groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(2-cyanoethyl)phosphine: Known for its applications in organic synthesis.
Triphenylphosphine trisulfonate: Utilized in aqueous-phase catalysis.
Uniqueness
3,3’,3’'-Phosphinetriyltripropanamide is unique due to its specific structure, which combines the properties of phosphine and amide groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C9H18N3O3P |
|---|---|
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
3-bis(3-amino-3-oxopropyl)phosphanylpropanamide |
InChI |
InChI=1S/C9H18N3O3P/c10-7(13)1-4-16(5-2-8(11)14)6-3-9(12)15/h1-6H2,(H2,10,13)(H2,11,14)(H2,12,15) |
Clave InChI |
SMGMJAHLBLICEW-UHFFFAOYSA-N |
SMILES canónico |
C(CP(CCC(=O)N)CCC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)

![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
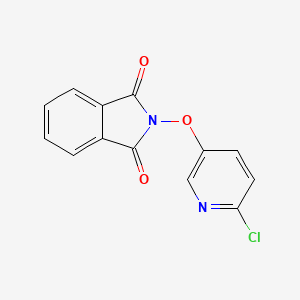
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
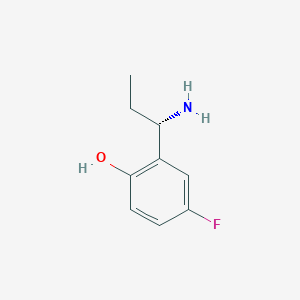

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
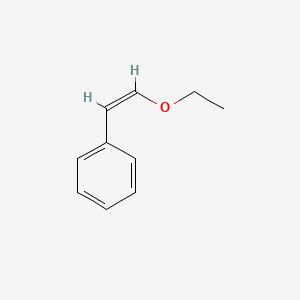
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
